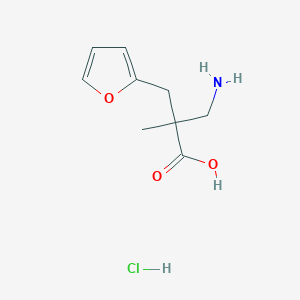

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride

Description

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride is a synthetic amino acid derivative characterized by a furan-2-ylmethyl substituent and a methyl group at the 2-position of the propanoic acid backbone. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical research. The furan moiety introduces electron-rich aromaticity, which may influence binding interactions or metabolic stability compared to phenyl-based analogs .

Properties

IUPAC Name |

2-(aminomethyl)-3-(furan-2-yl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-9(6-10,8(11)12)5-7-3-2-4-13-7;/h2-4H,5-6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWRFBPXAJOEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde and 2-methylpropanoic acid.

Formation of Intermediate: The furan-2-carboxaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acidification: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Chemistry

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it a versatile reagent in synthetic chemistry.

Biology

Research indicates potential biological activities , including:

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease treatments such as Alzheimer's disease.

- Antimicrobial Activity : Preliminary tests demonstrate effectiveness against certain bacterial strains, indicating promise for developing new antibiotics.

- Pharmacokinetics : Favorable absorption and distribution characteristics have been noted in animal models, supporting its potential for oral administration.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Protects neuronal cells from apoptosis | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Pharmacokinetics | Favorable absorption in vivo |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on a rat model of Alzheimer's disease demonstrated that administration of this compound significantly reduced markers of oxidative stress. Behavioral tests indicated improvements in cognitive function, supporting its potential therapeutic application for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus revealed that the compound exhibited notable antimicrobial activity, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics. This finding supports further exploration into its application as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, applications, and physicochemical properties.

Substituent Effects: Furan vs. Fluorinated Phenyl Groups

- 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909318-79-1) Structure: Incorporates a 3-fluoro-4-methoxyphenyl group. Molecular Weight: 276.73 g/mol. Applications: Used in pharmaceutical and agrochemical research due to its fluorinated aromatic system, which enhances lipophilicity and metabolic stability. The fluorine atom improves membrane permeability, while the methoxy group may participate in hydrogen bonding .

- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride Structure: Features a simpler 4-fluorophenyl substituent. Applications: Explored in agrochemicals and material science. The fluorine atom reduces metabolic degradation, extending half-life in biological systems .

Heterocyclic vs. Biphenyl Systems

- 3-Amino-2-[(4-phenylphenyl)methyl]propanoic Acid Hydrochloride (CAS 1311315-94-2) Structure: Contains a biphenylmethyl group. Molecular Weight: Not explicitly stated but estimated to exceed 300 g/mol due to the biphenyl system. Applications: Likely used in materials science or as a hydrophobic pharmacophore. The biphenyl group increases lipophilicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility .

Chlorinated and Alkyl-Substituted Analogs

- (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride (CAS 2375248-68-1) Structure: Combines chloro and fluoro substituents on a phenyl ring. Molecular Weight: 254.08 g/mol. Applications: Potential use in targeted therapies, where halogen atoms improve binding affinity to electron-rich enzyme active sites. Chlorine’s electron-withdrawing effect may modulate the amino group’s basicity . Key Difference: The dual halogenation contrasts with the target compound’s single heterocyclic substituent, offering distinct electronic and steric profiles.

- 3-[Isopropyl(methyl)amino]-2-methylpropanoic Acid Hydrochloride Structure: Includes an isopropyl-methylamino group. Applications: Functions as a chiral building block in asymmetric synthesis. Key Difference: The aliphatic amino substituent lacks aromaticity, reducing opportunities for π-π interactions compared to the furan-containing target.

Biological Activity

3-Amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid hydrochloride, also known by its CAS number 1423028-93-6, is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound exhibits several biological activities that are primarily linked to its structural features. The presence of the furan ring is significant for its interaction with various biological targets, potentially influencing metabolic pathways.

- Inhibition of Bile Acid Absorption : Research indicates that compounds similar to 3-amino-2-(furan-2-ylmethyl)-2-methylpropanoic acid can inhibit bile acid absorption through the activation of guanylate cyclase receptors. This mechanism is crucial for managing lipid metabolism disorders and could have implications for treating conditions such as obesity and cardiovascular diseases .

- Regulation of Gut Physiology : The compound may influence gastrointestinal (GI) function by modulating fluid and electrolyte transport in the intestines. This is mediated through cyclic guanosine monophosphate (cGMP) pathways, which are critical for maintaining gut health and preventing inflammatory conditions .

Table 1: Summary of Key Studies on Biological Activity

Therapeutic Potential

The therapeutic potential of this compound extends beyond lipid metabolism:

- Cardiovascular Health : By modulating bile acid absorption and promoting cGMP pathways, the compound may help in reducing risks associated with cardiovascular diseases, including atherosclerosis and hypertension .

- Gastrointestinal Disorders : Its ability to enhance intestinal fluid secretion could be beneficial in treating GI disorders, potentially reducing inflammation and promoting mucosal health .

Safety and Usage Considerations

While the compound shows promise, it is essential to note that it is intended solely for laboratory research purposes and not for human consumption or animal use . Further studies are required to establish safety profiles and effective dosing regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.